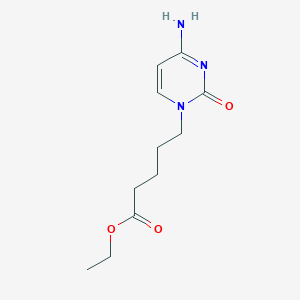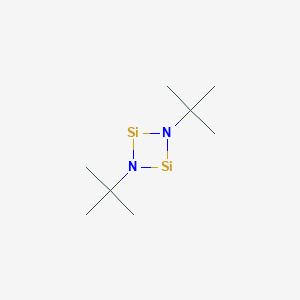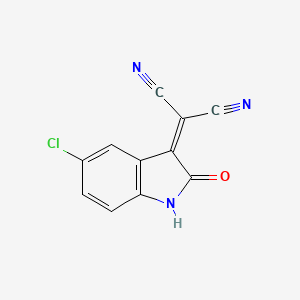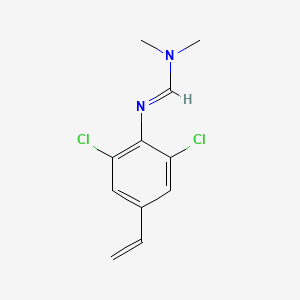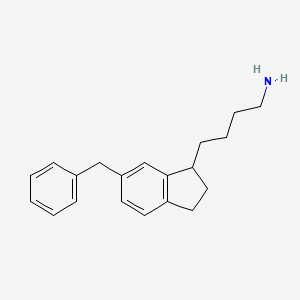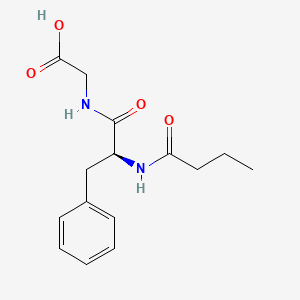![molecular formula C8H10N4S4 B12570353 1,3,4-Thiadiazole, 2,2'-[1,2-ethanediylbis(thio)]bis[5-methyl- CAS No. 159898-75-6](/img/structure/B12570353.png)
1,3,4-Thiadiazole, 2,2'-[1,2-ethanediylbis(thio)]bis[5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Thiadiazole, 2,2’-[1,2-ethanediylbis(thio)]bis[5-methyl-] is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological and chemical properties. The presence of sulfur and nitrogen atoms in the ring structure imparts unique reactivity and stability to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with thiocyanates, thiosemicarbazides, or carbon disulfide. For example, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine can yield the desired 1,3,4-thiadiazole derivatives . Another method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for 1,3,4-thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Thiadiazole derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in the reactions of 1,3,4-thiadiazole derivatives include hydrazonoyl halides, thiocyanates, thiosemicarbazides, and carbon disulfide. Reaction conditions often involve the use of solvents like ethanol, methanol, or dichloromethane, and catalysts such as triethylamine or phosphorus oxychloride .
Major Products Formed
The major products formed from the reactions of 1,3,4-thiadiazole derivatives depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,3,4-Thiadiazole derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules and as ligands in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and antiviral properties, making it useful in the development of new pharmaceuticals
Medicine: Investigated for potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity
Wirkmechanismus
The mechanism of action of 1,3,4-thiadiazole derivatives involves interactions with various molecular targets and pathways. For example, these compounds can inhibit the activity of enzymes involved in microbial growth, leading to their antimicrobial effects . Additionally, they may interact with DNA or proteins, disrupting cellular processes and leading to their therapeutic effects . The exact mechanism of action depends on the specific derivative and its target.
Vergleich Mit ähnlichen Verbindungen
1,3,4-Thiadiazole derivatives can be compared with other heterocyclic compounds containing sulfur and nitrogen, such as:
1,2,4-Thiadiazole: Similar in structure but with different reactivity and biological properties.
1,3,4-Oxadiazole: Contains an oxygen atom instead of sulfur, leading to different chemical and biological activities.
1,2,4-Triazole: Contains three nitrogen atoms in the ring, resulting in unique reactivity and applications
The uniqueness of 1,3,4-thiadiazole derivatives lies in their ability to undergo a wide range of chemical reactions and their diverse biological activities, making them valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
159898-75-6 |
|---|---|
Molekularformel |
C8H10N4S4 |
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
2-methyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H10N4S4/c1-5-9-11-7(15-5)13-3-4-14-8-12-10-6(2)16-8/h3-4H2,1-2H3 |
InChI-Schlüssel |
MZUQBBBNFRCIDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(S1)SCCSC2=NN=C(S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B12570283.png)
![3-[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B12570289.png)
![Pyridazine, 1,4,5,6-tetrahydro-1,3-diphenyl-6-[(phenylseleno)methyl]-](/img/structure/B12570295.png)
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)-](/img/structure/B12570296.png)
![3-{2-[(Methanesulfonyl)amino]-2-oxoethyl}-2-methyl-1,3-benzothiazol-3-ium chloride](/img/structure/B12570307.png)

